molecular formula C18H23N B8447200 4-(4-biphenylyl)-N-ethyl-butylamine

4-(4-biphenylyl)-N-ethyl-butylamine

Cat. No.: B8447200
M. Wt: 253.4 g/mol
InChI Key: AHTGMQVVHUEUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Biphenylyl)-N-ethyl-butylamine is a secondary amine characterized by a biphenyl group (two para-linked benzene rings) attached to a butyl chain, with an ethyl substituent on the nitrogen atom. Its structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

N-ethyl-4-(4-phenylphenyl)butan-1-amine

InChI

InChI=1S/C18H23N/c1-2-19-15-7-6-8-16-11-13-18(14-12-16)17-9-4-3-5-10-17/h3-5,9-14,19H,2,6-8,15H2,1H3

InChI Key

AHTGMQVVHUEUMF-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxybenzylidene)-4-butylaniline

  • Structure : Features a butylaniline backbone with a 4-methoxybenzylidene Schiff base substituent.
  • Key Differences :
    • The methoxy group introduces strong electron-donating effects, enhancing conjugation compared to the biphenyl-ethyl-butylamine system.
    • The Schiff base linkage (C=N) in this compound enables coordination chemistry, unlike the saturated C-N bond in 4-(4-biphenylyl)-N-ethyl-butylamine .
  • Applications : Primarily used in metal-complex catalysis and photophysical studies due to its conjugated structure .

Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine] (Poly-TPD)

  • Structure : A polymeric derivative with alternating 4-butylphenyl and benzidine units.
  • Key Differences: Polymeric nature grants high thermal stability and charge-transport properties, contrasting with the monomeric structure of 4-(4-biphenylyl)-N-ethyl-butylamine. The presence of multiple aromatic amines facilitates hole-transport applications in organic electronics .
  • Applications : Widely used in OLEDs and photovoltaic devices .

N,N′-Bis(4-butylphenyl)benzene-1,4-diamine

  • Structure : A diamine with two 4-butylphenyl groups attached to a central benzene ring.
  • Key Differences :
    • Dual amine groups enable crosslinking or polymerization, unlike the single amine in the target compound.
    • Higher molecular weight (calculated: ~406 g/mol) compared to 4-(4-biphenylyl)-N-ethyl-butylamine (~295 g/mol) .
  • Applications: Potential use in epoxy resins or polyurethane synthesis .

N-(4-Dimethylaminobenzylidene)-4-aminobiphenyl

  • Structure: Combines a biphenylamine core with a dimethylaminobenzylidene substituent.
  • Key Differences: The dimethylamino group enhances solubility in polar solvents, whereas the ethyl-butyl chain in 4-(4-biphenylyl)-N-ethyl-butylamine increases hydrophobicity. Extended conjugation from the biphenyl and benzylidene groups makes this compound suitable for optoelectronic studies .

Research Findings and Trends

  • Electronic Effects: Biphenyl derivatives with electron-donating groups (e.g., methoxy or dimethylamino) exhibit enhanced conjugation and stability in optoelectronic applications .
  • Steric Considerations: Bulky substituents like ethyl-butyl chains reduce crystallization tendencies, improving solubility in nonpolar solvents .
  • Thermal Stability: Polymeric analogs (e.g., Poly-TPD) outperform monomeric amines in high-temperature applications .

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